molecular formula C22H19N5O3 B2430047 methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate CAS No. 1795295-23-6

methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

Cat. No.: B2430047
CAS No.: 1795295-23-6
M. Wt: 401.426
InChI Key: BLSAMVJMMLUKTN-UHFFFAOYSA-N
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Description

Methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a useful research compound. Its molecular formula is C22H19N5O3 and its molecular weight is 401.426. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[(1-benzyl-5-pyrrol-1-yltriazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-30-22(29)17-11-5-6-12-18(17)23-20(28)19-21(26-13-7-8-14-26)27(25-24-19)15-16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSAMVJMMLUKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate, with the molecular formula C22H19N5O3C_{22}H_{19}N_{5}O_{3} and a molecular weight of approximately 401.426 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrole ring, a triazole moiety, and a benzoate group. The presence of these functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC22H19N5O3
Molecular Weight401.426 g/mol
PurityTypically 95%

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Antiviral Properties : The triazole moiety is often associated with antiviral activity. Compounds with similar structures have shown effectiveness against viruses such as the respiratory syncytial virus (RSV) and other viral pathogens.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds found that triazole derivatives displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, the structural similarities suggest potential efficacy in this area.

Antiviral Activity

Research on triazole-based compounds has demonstrated their ability to inhibit viral replication. For example, compounds similar to this compound have shown EC50 values in the low micromolar range against RSV. This indicates that further investigation into the specific antiviral mechanisms of this compound could be fruitful.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial and viral replication.
  • Disruption of Membrane Integrity : The compound may affect cell membrane permeability in bacteria or viruses.
  • Interference with Nucleic Acid Synthesis : Triazole derivatives are known to disrupt nucleic acid synthesis in pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate?

  • Methodological Answer : The compound can be synthesized via multi-step protocols, including:

  • Cyclization : Use of phosphorus oxychloride (POCl₃) to cyclize intermediate hydrazides into triazole cores, as demonstrated in oxadiazole synthesis .
  • Coupling Reactions : Amide bond formation between the triazole-carbonyl group and the 2-aminobenzoate moiety, employing coupling agents like EDCI/HOBt.
  • Substitution : Introduction of the benzyl and pyrrole groups via nucleophilic aromatic substitution or copper-catalyzed click chemistry.
    • Key Considerations : Monitor reaction progress using TLC and purify intermediates via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and regioselectivity (e.g., triazole substitution pattern) .
  • IR Spectroscopy : Identification of carbonyl (C=O) and amide (N-H) functional groups.
  • HRMS : For molecular ion validation (e.g., [M+H]⁺ peaks) .
    • Data Table :
Functional GroupExpected NMR Shift (ppm)IR Stretch (cm⁻¹)
Triazole C=O165–170 (¹³C)1680–1720
Benzoate C=O168–172 (¹³C)1720–1750

Q. How can solvent systems influence the yield of the final product?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during coupling reactions, while ethanol/water mixtures facilitate catalyst-free cyclization . Optimize solvent ratios to balance reactivity and purification efficiency.

Advanced Research Questions

Q. How can regioselectivity challenges in triazole functionalization be addressed?

  • Methodological Answer :

  • Catalytic Control : Use Cu(I) catalysts to favor 1,4-regioselectivity in click chemistry .
  • Theoretical Modeling : DFT calculations predict electronic effects of substituents (e.g., benzyl vs. pyrrole) on triazole reactivity .
  • Experimental Validation : Compare HPLC retention times of regioisomers to confirm selectivity.

Q. What strategies resolve contradictions between experimental and theoretical spectral data?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., hydrogen bonding patterns in triazole cores) .
  • Dynamic NMR : Investigate conformational flexibility causing signal splitting .
  • Error Analysis : Cross-validate computational methods (e.g., B3LYP vs. M06-2X functionals) to align theoretical predictions with observed data.

Q. How can intermolecular interactions affect crystallization and stability?

  • Methodological Answer :

  • Hydrogen Bonding : The triazole N-H and benzoate carbonyl groups form ribbons or sheets, as seen in pyrazolo-pyrimidine derivatives .
  • Packing Analysis : Use Mercury software to visualize unit cell interactions and predict stability under storage conditions.

Q. What analytical methods validate purity for biological assays?

  • Methodological Answer :

  • HPLC-DAD/MS : Quantify impurities (<0.5%) using C18 columns and acetonitrile/water gradients .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.

Data Contradiction Analysis

Q. How to address discrepancies in melting points across synthetic batches?

  • Methodological Answer :

  • Polymorphism Screening : Test recrystallization solvents (e.g., ethanol vs. ethyl acetate) to isolate stable polymorphs .
  • DSC/TGA : Compare thermal profiles to identify amorphous vs. crystalline phases.

Method Development

Q. Can green chemistry principles be applied to improve synthesis sustainability?

  • Methodological Answer :

  • Aqueous Ethanol : Replace DMF with ethanol/water for cyclization, reducing toxicity .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining yields >80%.

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